molecular formula C11H21NO5S B1326277 (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate CAS No. 940890-90-4

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Cat. No. B1326277
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 940890-90-4 . It has a molecular weight of 279.36 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C11H21NO5S . It has a mono-isotopic mass of 279.114044 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.9±3.0 kJ/mol, and it has a flash point of 200.1±25.7 °C . The compound has a molar refractivity of 67.2±0.4 cm3, and its polar surface area is 81 Å2 .

Scientific Research Applications

Synthesis and Application in Drug Development

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is crucial in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized through processes like acylation, sulfonation, and substitution, with a total yield of 20.2% in a specific study (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of Crizotinib, another cancer drug, with a total yield of 49.9% in the production of a related compound (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Involvement in Molecular Structure Studies

The compound is also used in molecular structure studies. For example, the reaction of a related compound led to the formation of a title compound with a 1-methyl-1H-pyrazol-5-yl substituent, aiding in understanding the molecular orientation and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). X-ray studies of similar compounds reveal molecular packing driven by strong O-H...O=C hydrogen bonds, offering insights into molecular structures (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Role in the Synthesis of Small Molecule Anticancer Drugs

Moreover, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate-related compounds serve as intermediates in the synthesis of small molecule anticancer drugs. One study established a method for synthesizing a related compound with a high total yield of 71.4%, demonstrating its importance in developing anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Usage in Organic Chemistry Research

This chemical also finds applications in organic chemistry research, aiding in the preparation of structurally diverse small molecules. It's been used to synthesize sedridine, ethylnorlobelol, and coniine in a stereoselective manner (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

Safety And Hazards

The compound has been assigned the GHS06 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZHMYDLUILKR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647332
Record name tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

CAS RN

940890-90-4
Record name tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
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reactant
Reaction Step One
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Quantity
61.4 mL
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reactant
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250 mL
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27.77 g
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ethyl acetate hexanes
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EtOAc hexanes
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Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
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reactant
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0 (± 1) mol
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5 L
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solvent
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137 g
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reactant
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300 mL
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solvent
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2
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90 mL
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1 L
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2 L
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Tert-butyl 3-hydroxypiperidine-1-carboxylate (3.6 g, 18 mmol) was dissolved in dichloromethane (20 mL) and cooled to 0° C., triethylamine (4 mL) was added, followed by dropwise addition of methanesulfonyl chloride (2.28 g, 20 mmol) and DMAP (10 mg). The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was quenched with saturated NaHCO3, and extracted with dichloromethane. The organic layer was washed with H2O, dried and concentrated to give crude product (5.5 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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4 mL
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reactant
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2.28 g
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reactant
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Quantity
10 mg
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catalyst
Reaction Step Three

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